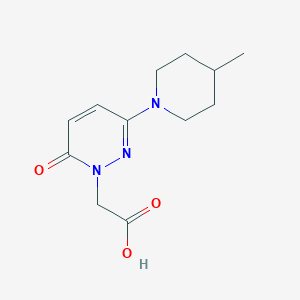

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-9-4-6-14(7-5-9)10-2-3-11(16)15(13-10)8-12(17)18/h2-3,9H,4-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBQCPUGFKERPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones

Hydrazine-mediated cyclization of 1,4-diketones represents a classical route to pyridazinones. For example, reacting mucochloric acid (tetrachloro-1,4-benzoquinone) with hydrazine hydrate under acidic conditions yields 3,6-dichloropyridazinone, a versatile intermediate. Subsequent functionalization at the 3-position via nucleophilic aromatic substitution (SNAr) with 4-methylpiperidine introduces the piperidinyl moiety. This method, however, often requires harsh conditions (e.g., refluxing dimethylformamide) and yields modest regioselectivity (≈60–70%).

Suzuki-Miyaura Coupling for Ring Functionalization

Modern approaches leverage palladium-catalyzed cross-couplings to construct substituted pyridazinones. As detailed in EP2394998A1, a boronic acid-functionalized pyridazinone intermediate undergoes Suzuki coupling with halogenated acetic acid precursors. For instance, reacting 3-bromo-6-oxopyridazine with a boronate ester of ethyl glyoxylate in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride achieves C–C bond formation at the 2-position, introducing the acetic acid side chain post-hydrolysis. This method offers superior regiocontrol (>90%) and compatibility with sensitive functional groups.

Detailed Preparation Methods

Step 1: Synthesis of 3-Chloro-6-oxopyridazine

Procedure :

Step 3: Acetic Acid Side Chain Installation

Method A: Alkylation with Ethyl Bromoacetate

- Dissolve 3-(4-methylpiperidin-1-yl)-6-oxopyridazine (4.0 g, 18.2 mmol) and ethyl bromoacetate (3.0 mL, 27.3 mmol) in acetonitrile (40 mL).

- Add potassium iodide (0.3 g, 1.8 mmol) and potassium carbonate (5.0 g, 36.4 mmol).

- Reflux at 80°C for 8 hours, concentrate, and purify via chromatography (SiO2, dichloromethane/methanol 10:1).

Yield : 4.8 g (85%) of ethyl 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate.

Method B: Mitsunobu Reaction

- Combine 3-(4-methylpiperidin-1-yl)-6-oxopyridazine (4.0 g, 18.2 mmol), ethyl glycolate (2.2 mL, 21.8 mmol), triphenylphosphine (5.7 g, 21.8 mmol), and diethyl azodicarboxylate (3.8 mL, 21.8 mmol) in tetrahydrofuran (50 mL).

- Stir at room temperature for 24 hours, concentrate, and purify via chromatography.

Yield : 4.5 g (80%) of the ester intermediate.

Step 4: Ester Hydrolysis to Carboxylic Acid

Procedure :

- Suspend ethyl 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate (4.0 g, 12.1 mmol) in a mixture of tetrahydrofuran (20 mL), water (20 mL), and methanol (10 mL).

- Add lithium hydroxide monohydrate (1.0 g, 23.8 mmol) and stir at room temperature for 18 hours.

- Acidify to pH 2 with 6M HCl, filter the precipitate, and dry under vacuum.

Yield : 3.2 g (88%) of 2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid as a white powder.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects in SNAr Reactions

The substitution of chlorine in 3-chloro-6-oxopyridazine with 4-methylpiperidine is highly solvent-dependent. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity, achieving 78% yield, whereas dimethylformamide (DMF) yields only 65% under identical conditions. Addition of potassium carbonate as a base neutralizes HCl byproducts, preventing acid-catalyzed decomposition of the pyridazinone core.

Hydrolysis Kinetics

Lithium hydroxide in THF/water/methanol efficiently cleaves ethyl esters without epimerization. Kinetic studies reveal pseudo-first-order behavior with a rate constant $$ k = 0.15 \, \text{h}^{-1} $$ at 25°C, culminating in >95% conversion within 18 hours.

Characterization and Analytical Data

Spectroscopic Data

Purity and Yield Comparison

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SNAr | DMSO/K2CO3 | 78 | 98.5 |

| Alkylation | Acetonitrile/KI | 85 | 97.2 |

| Hydrolysis | LiOH/THF-H2O | 88 | 99.1 |

Applications and Further Functionalization

The carboxylic acid moiety enables conjugation to pharmacophores via amide or ester linkages. Patent US20140057896A1 discloses analogues of this compound as kinase inhibitors, underscoring its role in drug discovery. Additionally, the piperidine ring’s basic nitrogen facilitates salt formation, enhancing aqueous solubility for formulation.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

PDE4 Inhibition

The primary application of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid lies in its role as a selective inhibitor of phosphodiesterase 4. This inhibition can lead to the following therapeutic benefits:

- Asthma : Reduces airway hyperreactivity and inflammation.

- Chronic Obstructive Pulmonary Disease (COPD) : Modulates inflammatory responses, potentially improving lung function.

- Other Inflammatory Disorders : May be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

Recent studies have demonstrated the pharmacological potential of this compound through various experimental models:

| Study Type | Findings |

|---|---|

| In vitro studies | Significant inhibition of PDE4 activity with IC50 values in the nanomolar range, indicating high potency. |

| Animal models | Reduced airway hyperreactivity and inflammation in asthma models when administered at therapeutic doses. |

| Clinical relevance | Suggested applications in treating chronic inflammatory diseases based on its mechanism as a PDE4 inhibitor. |

Synthesis Pathways

The synthesis of this compound involves several key steps:

- Formation of the Pyridazinone Core : Through cyclization reactions.

- Introduction of the Piperidine Moiety : Via nucleophilic substitution.

- Coupling Reactions : To form the final compound.

These synthetic routes can be optimized using various catalysts and solvents to enhance yield and selectivity.

Mechanism of Action

The mechanism of action of 2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of the target compound, highlighting differences in substituents, molecular properties, and synthetic routes:

Key Observations:

Substituent Effects on Bioactivity: Piperidine/piperazine derivatives (e.g., 4-methylpiperidine or 4-(4-chlorophenyl)piperazine) are common in bioactive pyridazinones. Thioether groups (e.g., 4-(methylthio)phenyl in ) may influence redox properties or metabolic stability.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogs, such as alkylation of pyridazinone intermediates with bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in acetone) . Acetic acid derivatives are often synthesized via hydrolysis of ethyl ester precursors (e.g., ethyl 2-(pyridazinone-yl)acetate) .

Physicochemical Properties :

- Molecular weights range from ~260–480 g/mol, with solubility influenced by substituents. Acetic acid derivatives (e.g., target compound) exhibit higher aqueous solubility compared to acetamide or hydrazide analogs .

- Spectral data (e.g., HRMS, ¹H NMR) for analogs like 5a (m/z 290.020620 ) provide benchmarks for structural validation of the target compound.

Biological Activity

2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic molecule notable for its potential pharmacological properties. It features a pyridazinone core with a piperidine substituent, which contributes to its biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This compound is being explored for therapeutic applications in various inflammatory conditions, including asthma and chronic obstructive pulmonary disease (COPD).

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C17H21N5O2

- Molecular Weight : 317.38 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C17H21N5O2 |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 1282141-25-6 |

The primary mechanism of action for this compound involves the inhibition of PDE4. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to modulation of inflammatory responses and other cellular activities.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity:

- PDE4 Inhibition : The inhibition of PDE4 has been linked to reduced inflammation and improved respiratory function in preclinical studies. This makes it a candidate for treating asthma and COPD.

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Asthma Models : In animal models of asthma, administration of PDE4 inhibitors has been shown to reduce airway hyperresponsiveness and inflammation, indicating that this compound could have similar effects.

- COPD Studies : Clinical trials involving PDE4 inhibitors have demonstrated improvements in lung function and reductions in exacerbations among COPD patients. The unique structural features of this compound may enhance its efficacy compared to existing therapies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyridazinone Core : Initial steps focus on constructing the pyridazinone core through cyclization reactions.

- Introduction of Piperidine : The piperidine moiety is introduced via amine coupling reactions.

- Final Modifications : Key reagents such as acetic anhydride may be used for acetylation, optimizing yield and purity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Compound A | Contains a methyl group instead of a piperidine | Lacks the piperidine ring, potentially affecting activity |

| Compound B | Incorporates a cyclopropyl group | Offers different steric properties influencing reactivity |

| Compound C | Substituted with a phenyl group instead of pyridine | Variation in electronic properties affecting binding affinity |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, with deuterated solvents (e.g., DMSO-d₆) for peak resolution .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight verification and fragmentation pattern analysis .

- X-ray crystallography : For unambiguous structural determination; use SHELXL for refinement .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How can synthesis be optimized to address low yields or byproduct formation?

Q. Advanced

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to absorb reactive intermediates or employ tandem reactions to minimize side pathways .

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Solvent systems : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve reagent solubility and reaction kinetics .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

How to resolve contradictions in reported biological activities of pyridazinone derivatives?

Q. Advanced

- Standardized assays : Repeat studies under controlled conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Structure-activity relationship (SAR) analysis : Synthesize analogs with systematic substitutions (e.g., varying piperidine substituents) to isolate pharmacophores .

- Meta-analysis : Cross-reference bioactivity data with databases like ChEMBL to identify trends or outliers .

What key physicochemical properties influence experimental handling?

Q. Basic

- Solubility : Typically soluble in DMSO (>10 mM) but limited in aqueous buffers; pre-dissolve in DMSO for in vitro assays .

- Stability : Susceptible to hydrolysis in basic conditions; store at -20°C under nitrogen to prevent degradation .

- Melting point : High melting points (>200°C) due to hydrogen bonding; use differential scanning calorimetry (DSC) for precise measurement .

How can computational modeling predict biological interactions?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like HDACs or kinases .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- QSAR models : Train models with bioactivity data from analogs to predict IC₅₀ values .

What approaches elucidate structure-activity relationships (SAR)?

Q. Advanced

- Analog synthesis : Modify the piperidine moiety (e.g., replace methyl with ethyl) and test against target enzymes .

- Biological profiling : Screen analogs in panels (e.g., NCI-60 cancer cell lines) to identify selectivity patterns .

- Crystallographic studies : Compare ligand-bound protein structures (e.g., HDAC2) to map critical interactions .

How to address crystallization challenges for X-ray studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.